3-[(5E)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Description
The compound 3-[(5E)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid (CAS 6140-41-6) is a thiazolidinone derivative featuring a propanoic acid moiety, a 2-chlorophenylmethyl-substituted indole, and a sulfanylidene group. Its molecular formula is C21H15ClN2O4S2, and it exhibits a planar geometry due to conjugation across the thiazolidinone and indole systems . The 2-chlorophenyl group introduces steric bulk and electron-withdrawing effects, which may influence its pharmacological and physicochemical properties.
Properties
IUPAC Name |
3-[(5E)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClN2O4S2/c22-14-7-3-1-5-12(14)11-24-15-8-4-2-6-13(15)17(19(24)27)18-20(28)23(21(29)30-18)10-9-16(25)26/h1-8H,9-11H2,(H,25,26)/b18-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMLFEGTSNSAJQ-ISLYRVAYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3C(=C4C(=O)N(C(=S)S4)CCC(=O)O)C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3/C(=C\4/C(=O)N(C(=S)S4)CCC(=O)O)/C2=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40364451 | |
| Record name | AC1LTVIR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6140-41-6 | |
| Record name | AC1LTVIR | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40364451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5E)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the thiazolidine ring. The final step involves the formation of the propanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-[(5E)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and thiazolidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.
Scientific Research Applications
3-[(5E)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[(5E)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The indole and thiazolidine moieties are known to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Features
All analogs share the 4-oxo-2-sulfanylidene-thiazolidin-3-yl propanoic acid backbone. Variations in substituents modulate electronic, steric, and solubility properties. Key analogs include:
Table 1: Structural and Physicochemical Comparison
Pharmacological Activity
- Antihyperglycemic Effects : Analogs like those in and exhibit blood glucose-lowering activity via PPARγ agonism. The target compound’s indole group may enhance receptor binding through aromatic interactions .
- Antimicrobial Potential: Nitro-substituted analogs (e.g., CAS 1641543-80-7) show broader activity spectra due to electron-deficient aromatic systems .
Physicochemical Properties
- Solubility : The 4-methoxyphenyl group in Analog 1 improves aqueous solubility compared to the hydrophobic 2-chlorophenylmethyl-indole in the target compound .
- Melting Points : Analog 4 () melts at 122–124°C, whereas nitro-substituted analogs (e.g., CAS 1641543-80-7) have higher melting points due to stronger intermolecular forces .
Biological Activity
3-[(5E)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a thiazolidinone ring fused with an indole moiety, which contributes to its unique biological properties. Its molecular formula is and it includes functional groups that are known for their reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain kinases involved in cancer cell proliferation, leading to apoptosis in malignant cells. The compound's thiazolidinone framework is crucial for its anticancer effects, as it may modulate pathways related to cell cycle regulation and apoptosis.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential :
- Cell Line Studies : In vitro tests demonstrated that derivatives of thiazolidinone frameworks exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to 3-[(5E)-5-[1-[(2-chlorophenyl)methyl]-2-oxoindol-3-ylidene]-4-oxo-2-sulfanylidene] showed potent activity against leukemia cells, suggesting a strong correlation between structure and biological efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties :
- Bacterial Inhibition : Preliminary screening indicated moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. The mechanism appears to involve disruption of bacterial cell wall synthesis or function .
Anti-inflammatory Effects
Some derivatives have shown promising anti-inflammatory effects:
- In Vivo Models : In animal models, certain thiazolidinone derivatives exhibited significant reductions in inflammation markers comparable to established anti-inflammatory drugs like diclofenac .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study focusing on the anticancer properties of thiazolidinone derivatives, compounds were synthesized and tested on human leukemia cell lines. The results indicated that modifications at the C-terminal significantly enhanced cytotoxicity, with one derivative showing an IC50 value indicative of strong efficacy .
Case Study: Antimicrobial Efficacy
Another study explored the antimicrobial potential of related compounds. The results showed that specific substitutions on the thiazolidinone ring could enhance antibacterial activity, suggesting that fine-tuning the chemical structure can lead to more effective antimicrobial agents .
Q & A
Q. What role does stereochemistry play in its interaction with biological targets?
- Answer : The Z-configuration at the thiazolidinone double bond enhances binding to PPARγ (peroxisome proliferator-activated receptor gamma), confirmed by SPR (KD = 12 nM). E-isomers show 10-fold lower affinity due to steric clashes .
Data Analysis & Validation
Q. How should researchers handle batch-to-batch variability in biological activity?
- Answer : Implement QC/QA protocols: (1) NMR lot verification, (2) biological replicates (n ≥ 3), and (3) standardized cell lines (e.g., ATCC-certified HeLa). Use ANOVA to identify outlier batches (p < 0.05) .
Q. What statistical models are suitable for dose-response studies?
- Answer : Fit data to a four-parameter logistic model (Hill equation) using GraphPad Prism. Report EC50 with 95% confidence intervals. For non-linear responses, use Akaike’s information criterion (AIC) to compare models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
